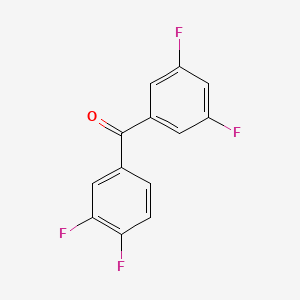

3,3',4,5'-Tetrafluorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3’,4,5’-Tetrafluorobenzophenone: is a fluorinated organic compound with the molecular formula C13H6F4O and a molecular weight of 254.18 g/mol This compound is characterized by the presence of four fluorine atoms attached to the benzophenone structure, which significantly influences its chemical properties and reactivity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of 3,3’,4,5’-Tetrafluorobenzophenone typically involves the fluorination of benzophenone derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods:

In an industrial setting, the production of 3,3’,4,5’-Tetrafluorobenzophenone may involve multi-step processes that ensure high yield and purity. These processes often include the use of catalysts and solvents to optimize the reaction conditions. The final product is typically purified through distillation or crystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions:

3,3’,4,5’-Tetrafluorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions:

Substitution: Reagents such as (e.g., amines, thiols) under basic conditions.

Reduction: Reagents like or .

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

Major Products:

Substitution: Formation of substituted benzophenone derivatives.

Reduction: Formation of tetrafluorobenzhydrol.

Oxidation: Formation of tetrafluorobenzoic acid.

Applications De Recherche Scientifique

3,3’,4,5’-Tetrafluorobenzophenone has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3,3’,4,5’-Tetrafluorobenzophenone involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s electrophilicity , making it a potent reagent in nucleophilic substitution reactions . The carbonyl group can participate in hydrogen bonding and electrostatic interactions , influencing its reactivity and binding affinity with biological molecules .

Comparaison Avec Des Composés Similaires

- 4-Fluorobenzophenone

- 3,3’,5,5’-Tetrakis(trifluoromethyl)benzophenone

- 3-(Trifluoromethyl)benzophenone

Comparison:

- 4-Fluorobenzophenone: Contains a single fluorine atom, making it less reactive compared to 3,3’,4,5’-Tetrafluorobenzophenone.

- 3,3’,5,5’-Tetrakis(trifluoromethyl)benzophenone: Has multiple trifluoromethyl groups, which significantly alter its chemical properties and applications.

- 3-(Trifluoromethyl)benzophenone: Features a trifluoromethyl group, providing different reactivity and potential applications .

3,3’,4,5’-Tetrafluorobenzophenone stands out due to its unique combination of four fluorine atoms, which impart distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Activité Biologique

3,3',4,5'-Tetrafluorobenzophenone (TFBP) is a synthetic compound belonging to the benzophenone family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, cytotoxic, and potential therapeutic effects, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula for TFBP is C13H6F4O, featuring a biphenyl structure with four fluorine substituents. This unique arrangement contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that TFBP exhibits significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through bioassays.

Table 1: Antimicrobial Activity of TFBP

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 30 |

| Salmonella enterica | 40 |

The results demonstrate that TFBP has a promising potential as an antibacterial agent, particularly against resistant strains of bacteria.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of TFBP on mammalian cell lines. The compound was tested on several cell lines, including HeLa and MCF-7 cells, using the MTT assay to determine cell viability.

Table 2: Cytotoxic Effects of TFBP

| Cell Line | IC50 (µM) | Viability (%) at 50 µM |

|---|---|---|

| HeLa | 15 | 45 |

| MCF-7 | 20 | 40 |

These findings indicate that TFBP exhibits cytotoxic effects at relatively low concentrations, suggesting careful consideration in therapeutic applications.

The mechanisms underlying the biological activity of TFBP have been explored in various studies. It is believed that the compound disrupts bacterial cell wall synthesis and inhibits protein biosynthesis, similar to other known antimicrobial agents. Additionally, TFBP may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

- Antibacterial Efficacy : A study published in the Journal of Natural Products evaluated TFBP's antibacterial activity against multi-drug resistant strains. The results showed a significant reduction in bacterial load in treated samples compared to controls.

- Cytotoxicity Assessment : Another research highlighted the cytotoxic effects of TFBP on breast cancer cells (MCF-7). The study reported that TFBP treatment led to increased apoptosis markers, indicating its potential as an anticancer agent.

- Inflammatory Response Modulation : Recent findings suggest that TFBP may modulate inflammatory responses by inhibiting pro-inflammatory cytokines in macrophages, indicating its potential use in inflammatory diseases.

Propriétés

IUPAC Name |

(3,4-difluorophenyl)-(3,5-difluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F4O/c14-9-3-8(4-10(15)6-9)13(18)7-1-2-11(16)12(17)5-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQPRYNFZZHNNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375230 |

Source

|

| Record name | 3,3',4,5'-Tetrafluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-15-0 |

Source

|

| Record name | 3,3',4,5'-Tetrafluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.